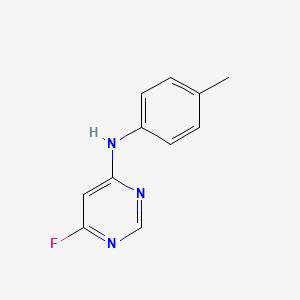

![molecular formula C14H25N3O4 B6646716 2-[[(1-Carbamoylpiperidine-3-carbonyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6646716.png)

2-[[(1-Carbamoylpiperidine-3-carbonyl)amino]methyl]-2-ethylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[[(1-Carbamoylpiperidine-3-carbonyl)amino]methyl]-2-ethylbutanoic acid, also known as Etravirine, is an antiretroviral drug used to treat human immunodeficiency virus (HIV) infections. This drug belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and is used in combination with other antiretroviral drugs to suppress viral replication.

Mechanism of Action

2-[[(1-Carbamoylpiperidine-3-carbonyl)amino]methyl]-2-ethylbutanoic acid inhibits the reverse transcriptase enzyme of HIV, which is responsible for converting viral RNA into DNA. It does this by binding to a specific site on the enzyme and changing its shape, thereby preventing it from functioning properly. This results in the inhibition of viral replication and the reduction of viral load in the patient.

Biochemical and Physiological Effects:

2-[[(1-Carbamoylpiperidine-3-carbonyl)amino]methyl]-2-ethylbutanoic acid has been shown to be well-tolerated by patients and has a low incidence of side effects. It has been found to be effective in reducing viral load and increasing CD4+ T-cell counts in HIV-infected patients. 2-[[(1-Carbamoylpiperidine-3-carbonyl)amino]methyl]-2-ethylbutanoic acid has also been shown to have a good safety profile in patients with liver and kidney impairment.

Advantages and Limitations for Lab Experiments

2-[[(1-Carbamoylpiperidine-3-carbonyl)amino]methyl]-2-ethylbutanoic acid has several advantages for lab experiments. It is stable in solution and can be stored for long periods of time. It is also relatively easy to synthesize and purify. However, 2-[[(1-Carbamoylpiperidine-3-carbonyl)amino]methyl]-2-ethylbutanoic acid can be expensive and may not be readily available in some labs. It also requires specialized equipment and expertise to perform the necessary assays.

Future Directions

There are several future directions for research on 2-[[(1-Carbamoylpiperidine-3-carbonyl)amino]methyl]-2-ethylbutanoic acid. One area of research is the development of new formulations of the drug that are more effective and have fewer side effects. Another area of research is the investigation of the potential use of 2-[[(1-Carbamoylpiperidine-3-carbonyl)amino]methyl]-2-ethylbutanoic acid in the treatment of other viral infections. Finally, research is needed to better understand the mechanism of action of 2-[[(1-Carbamoylpiperidine-3-carbonyl)amino]methyl]-2-ethylbutanoic acid and to identify new targets for drug development.

Synthesis Methods

2-[[(1-Carbamoylpiperidine-3-carbonyl)amino]methyl]-2-ethylbutanoic acid can be synthesized by reacting 2-ethylbutanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-aminopiperidine-3-carboxamide to form the corresponding amide. Finally, the amide is reacted with formaldehyde and hydrogen cyanide to form 2-[[(1-Carbamoylpiperidine-3-carbonyl)amino]methyl]-2-ethylbutanoic acid.

Scientific Research Applications

2-[[(1-Carbamoylpiperidine-3-carbonyl)amino]methyl]-2-ethylbutanoic acid has been extensively studied for its antiretroviral activity against HIV. It has been found to be effective against both wild-type and drug-resistant strains of HIV. 2-[[(1-Carbamoylpiperidine-3-carbonyl)amino]methyl]-2-ethylbutanoic acid has also been studied for its potential use in the treatment of other viral infections such as hepatitis C virus (HCV) and human T-cell lymphotropic virus type 1 (HTLV-1).

properties

IUPAC Name |

2-[[(1-carbamoylpiperidine-3-carbonyl)amino]methyl]-2-ethylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O4/c1-3-14(4-2,12(19)20)9-16-11(18)10-6-5-7-17(8-10)13(15)21/h10H,3-9H2,1-2H3,(H2,15,21)(H,16,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPTUSDWTCIKQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CNC(=O)C1CCCN(C1)C(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[(1-Carbamoylpiperidine-3-carbonyl)amino]methyl]-2-ethylbutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Hydroxy-5-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6646670.png)

![2-[[(4-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6646677.png)

![2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6646687.png)

![2-[(Cycloheptanecarbonylamino)methyl]-2-ethylbutanoic acid](/img/structure/B6646690.png)

![2-[[(5-Bromo-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6646696.png)

![2-Ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid](/img/structure/B6646724.png)

![2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid](/img/structure/B6646726.png)

![2-Ethyl-2-[[(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]butanoic acid](/img/structure/B6646727.png)

![2-ethyl-2-[[(6-oxo-1H-pyridazine-3-carbonyl)amino]methyl]butanoic acid](/img/structure/B6646731.png)

![2-(aminomethyl)-2-ethyl-N-[3-(1,3-oxazol-5-yl)phenyl]butanamide](/img/structure/B6646747.png)